

# An In-depth Technical Guide on the Discovery and Isolation of Austamide

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## Compound of Interest

Compound Name: Austamide

Cat. No.: B1202464

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## Abstract

**Austamide**, a prenylated indole alkaloid, was first discovered and isolated from the fungus *Aspergillus ustus*. This technical guide provides a comprehensive overview of the seminal work on its discovery, detailing the experimental protocols for its isolation and purification. Furthermore, it presents a compilation of its key physicochemical and spectroscopic data, essential for its characterization. The proposed biosynthetic pathway of **Austamide** is also elucidated, offering insights into its natural formation. This document serves as a foundational resource for researchers engaged in natural product chemistry, mycology, and drug discovery.

## Discovery and Producing Organism

**Austamide** was first isolated in 1973 by P. S. Steyn from chloroform extracts of mycelium from the fungus *Aspergillus ustus* (strain CSIR 1127). This mold was cultured on sterilized, wet maize meal. The discovery of **Austamide** was part of a broader investigation into the toxic metabolites produced by this fungal species.

## Experimental Protocols

### Fungal Cultivation

*Aspergillus ustus* (CSIR 1127) was cultured on sterile, wet maize meal. The cultivation was carried out in bulk for a sufficient period to allow for the production of secondary metabolites,

including **Austamide**.

## Extraction of Mycelium

The dried, moldy maize meal was subjected to extraction to isolate the fungal metabolites. The detailed protocol is as follows:

- The dried mycelium was extracted with chloroform ( $\text{CHCl}_3$ ).
- The chloroform extract was then concentrated under reduced pressure to yield a crude extract.

## Isolation and Purification of Austamide

The crude chloroform extract was subjected to chromatographic techniques to isolate and purify **Austamide**.

- Column Chromatography: The crude extract was chromatographed on a silica gel column.
- Elution: The column was eluted with a solvent system of benzene-acetone (9:1, v/v).
- Fraction Collection and Analysis: Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing **Austamide** were identified and combined.
- Crystallization: The combined fractions containing **Austamide** were concentrated, and the compound was crystallized from a mixture of methanol and ethyl acetate to yield pure, colorless needles.

## Quantitative Data Presentation

The physicochemical and spectroscopic data for **Austamide** are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **Austamide**

Property	Value
Molecular Formula	C <sub>21</sub> H <sub>23</sub> N <sub>3</sub> O <sub>3</sub>
Molecular Weight	381.43 g/mol
Melting Point	298-300 °C
Specific Optical Rotation	[α] <sub>D</sub> <sup>22</sup> -162° (c 1.15 in CHCl <sub>3</sub> )
Appearance	Colorless needles

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Austamide** (in CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
1.38	s	-	gem-dimethyl
1.52	s	-	gem-dimethyl
1.80-2.20	m	-	CH <sub>2</sub> (proline)
2.50-2.80	m	-	CH <sub>2</sub> (proline)
3.80	t	8.0	CH (proline)
4.45	d	10.0	CH <sub>2</sub> (indole)
5.20	t	10.0	CH (vinyl)
6.40	s	-	NH (indole)
6.80-7.40	m	-	Aromatic protons
8.30	s	-	NH (amide)

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Austamide** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
24.5	CH <sub>3</sub>
25.2	CH <sub>3</sub>
29.7	CH <sub>2</sub> (proline)
45.1	C (gem-dimethyl)
46.8	CH <sub>2</sub> (proline)
59.5	CH (proline)
65.2	CH <sub>2</sub> (indole)
110.1	C (aromatic)
118.9	C (aromatic)
120.5	C (aromatic)
121.8	C (aromatic)
124.2	CH (vinyl)
128.0	C (aromatic)
136.1	C (aromatic)
142.3	C (indole)
165.8	C=O (amide)
168.2	C=O (amide)
180.1	C=O (keto)

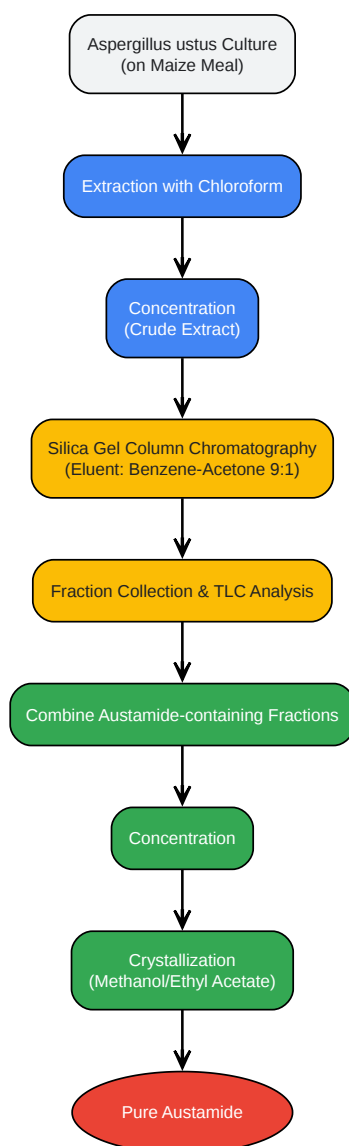
Table 4: Mass Spectrometry Data for **Austamide**

Ion	m/z
[M] <sup>+</sup>	381
[M-CH <sub>3</sub> ] <sup>+</sup>	366
[M-C <sub>5</sub> H <sub>8</sub> ] <sup>+</sup>	313

## Mandatory Visualizations

### Proposed Biosynthetic Pathway of Austamide

The biosynthesis of **Austamide** is believed to proceed from the amino acids L-tryptophan and L-proline. These precursors first form the cyclic dipeptide, brevianamide F. A "reverse" prenylation of brevianamide F yields deoxybrevianamide E, which then undergoes oxidative cyclizations to form **Austamide**.<sup>[1]</sup>



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## References

- 1. A short synthetic route to (+)-austamide, (+)-deoxyisoaustamide, and (+)-hydratoaustamide from a common precursor by a novel palladium-mediated indole --> dihydroindoloazocine cyclization - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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